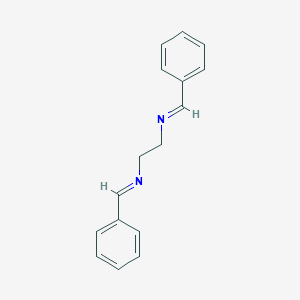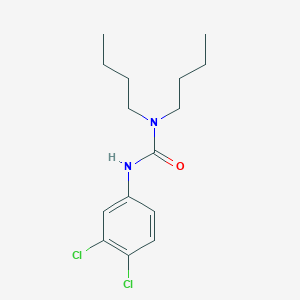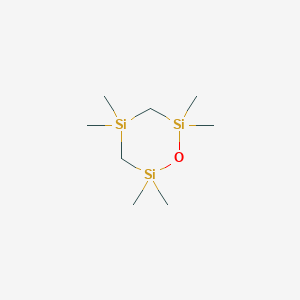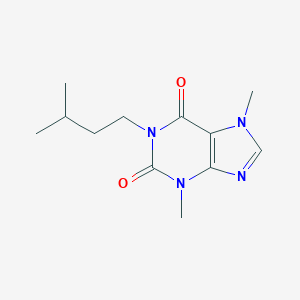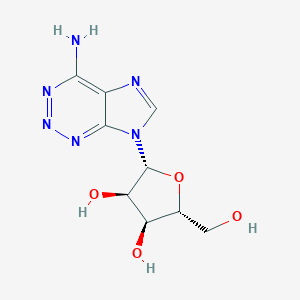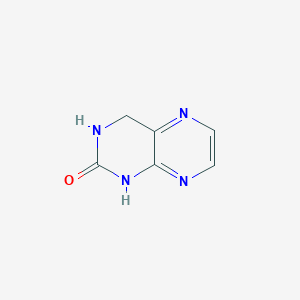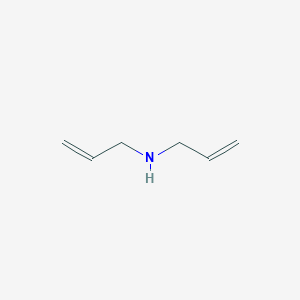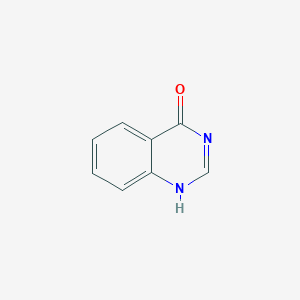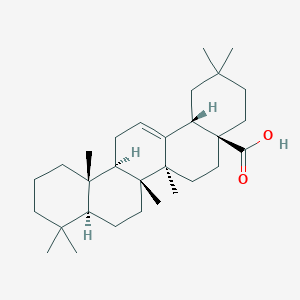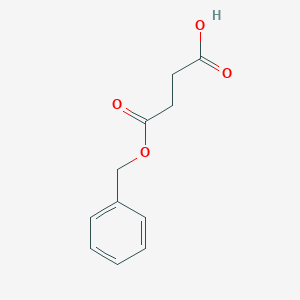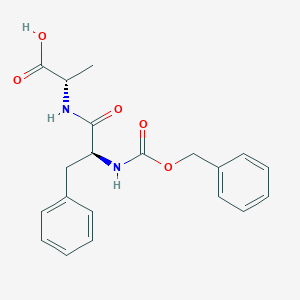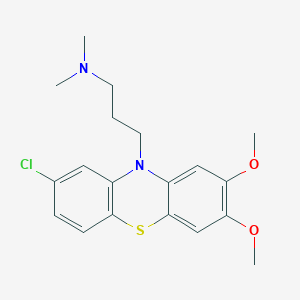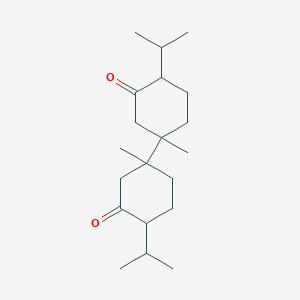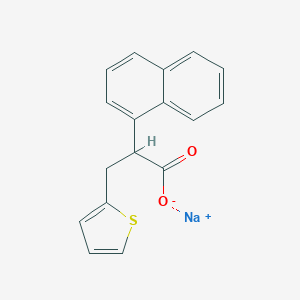
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as SNT and is a derivative of naphthaleneacetic acid. SNT is a white powder that is soluble in water and has a molecular weight of 321.38 g/mol.
Mechanism Of Action
The exact mechanism of action of SNT is not fully understood. However, studies have suggested that SNT may act as a modulator of certain enzymes and receptors in the body. SNT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. SNT has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical And Physiological Effects
SNT has been shown to have various biochemical and physiological effects. In vitro studies have shown that SNT can inhibit the proliferation of cancer cells and induce apoptosis. SNT has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In vivo studies have shown that SNT can reduce pain and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using SNT in lab experiments is its versatility. SNT can be used in various assays to study the activity of enzymes and receptors. SNT is also relatively easy to synthesize and purify. However, one of the limitations of using SNT is its solubility. SNT is only soluble in water at a pH greater than 7. This can limit its use in certain assays.
Future Directions
There are several future directions for the study of SNT. One of the areas of interest is the potential use of SNT in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of SNT in cancer cells and to evaluate its efficacy in animal models. Another area of interest is the potential use of SNT in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that SNT can activate PPAR gamma, which is involved in the regulation of glucose and lipid metabolism. Further studies are needed to evaluate the potential of SNT as a therapeutic agent for metabolic disorders.
Conclusion:
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate is a chemical compound that has potential applications in various fields such as agriculture, medicine, and biochemistry. SNT has been shown to have anti-inflammatory and analgesic properties and can inhibit the proliferation of cancer cells. SNT is relatively easy to synthesize and purify, but its solubility can limit its use in certain assays. Future studies are needed to evaluate the potential of SNT as a therapeutic agent for cancer and metabolic disorders.
Synthesis Methods
The synthesis of SNT involves the reaction of 2-thiophenemethyl chloride with 1-naphthylacetic acid in the presence of sodium hydroxide. The reaction takes place in a solvent such as dichloromethane or ethanol. The product is then purified by recrystallization to obtain pure SNT.
Scientific Research Applications
SNT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biochemistry. In agriculture, SNT has been shown to promote plant growth and increase crop yield. SNT also has potential applications in medicine as it has been shown to have anti-inflammatory and analgesic properties. In biochemistry, SNT has been used as a tool to study the mechanism of action of certain enzymes.
properties
CAS RN |
1090-07-9 |
|---|---|
Product Name |
Sodium alpha-(2'-thienyl)methyl-1-naphthaleneacetate |
Molecular Formula |
C17H13NaO2S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
InChI Key |
BIZNPARPIXOXET-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
synonyms |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



